3-(3-Chlorobenzoyl)-4-fluorobenzoic acid
Description
3-(3-Chlorobenzoyl)-4-fluorobenzoic acid is a benzoic acid derivative featuring a 3-chlorobenzoyl group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing substituents (chlorine and fluorine) with a ketone-linked benzoyl group, which enhances the acidity of the carboxylic acid moiety (pKa ≈ 2.5–3.0).
Properties
IUPAC Name |
3-(3-chlorobenzoyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQGWRPPFHQRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Acidity (pKa) | LogP | Notable Properties |
|---|---|---|---|---|---|---|
| 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid | C₁₄H₈ClFO₃ | 278.67 | 3-chlorobenzoyl, 4-fluoro | ~2.8 | 3.2 | High acidity, ketone linker |
| 3-(3-Chlorophenyl)-4-fluorobenzoic acid | C₁₃H₈ClFO₂ | 250.65 | 3-chlorophenyl, 4-fluoro | ~3.1 | 2.9 | Simpler structure, reduced polarity |
| AG10 (hydrochloride salt) | C₁₅H₁₈ClFN₂O₃ | 328.77 | Pyrazole-propoxy, 4-fluoro | ~2.5 | 1.8 | High solubility, clinical candidate |
| 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid | C₁₄H₁₀ClFO₂ | 264.68 | 3-chloro-4-methylphenyl, 3-fluoro | ~3.3 | 3.5 | Methyl increases hydrophobicity |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | 3-fluoro, trifluoromethyl | ~1.9 | 2.1 | Enhanced lipophilicity, low solubility |
Key Observations :
- The benzoyl group in the target compound introduces a ketone oxygen, which may enhance hydrogen-bonding capacity compared to phenyl or methyl-substituted analogs .
- AG10’s propoxy-pyrazole substituent and hydrochloride salt significantly improve aqueous solubility, making it suitable for oral administration .
- Trifluoromethyl groups (e.g., in 3-fluoro-4-(trifluoromethyl)benzoic acid) drastically increase lipophilicity but reduce solubility, highlighting a trade-off in drug design .
(a) Cholinesterase Inhibition
Derivatives of 4-fluorobenzoic acid coupled with tetrahydroacridine moieties (e.g., compounds 4a and 4d from ) exhibit potent cholinesterase inhibition (IC₅₀ < 1 µM). The target compound’s benzoyl group could similarly engage catalytic sites, though its larger size may affect binding kinetics .
(b) P-glycoprotein (P-gp) Interactions
Fluorobenzoic acid derivatives generally show higher P-gp inhibitor probabilities compared to nicotinate analogs. For example, compound 24 (from ) has a P-gp inhibitor probability of 0.78, attributed to its aliphatic chain length and fluorobenzoic acid moiety.
(c) Kinase Inhibition
AG10, a 4-fluorobenzoic acid derivative, is a selective kinase inhibitor in clinical trials for transthyretin amyloidosis.
Preparation Methods
Starting Materials and Initial Acylation
The synthesis often begins with 4-fluorobenzaldehyde, which undergoes chlorination using free-radical initiators like azobisisobutyronitrile (AIBN) in the presence of chlorine gas. This step produces 4-fluorobenzoyl chloride with a reported purity of >99.8% and a yield of 78.7%. The avoidance of Friedel-Crafts catalysts such as aluminum chloride distinguishes this method from traditional approaches, reducing environmental and operational costs.
Ring Chlorination for 3-Chloro Substitution
4-Fluorobenzoyl chloride is subsequently chlorinated at the meta position using iron(III) chloride as a catalyst. At 90°C, chlorine gas is introduced at a controlled rate (12 L/hr), achieving a 5.2 mol stoichiometric ratio. Gas chromatography (GC) analysis reveals 23.8% residual starting material, with the majority converted to 3-chloro-4-fluorobenzoyl chloride. This intermediate is hydrolyzed under alkaline conditions (50% NaOH, 60°C) and acidified to precipitate 3-chloro-4-fluorobenzoic acid in 92.8% yield.
Halogen Exchange and Nucleophilic Aromatic Substitution
Fluorination of Dichlorobenzoyl Chloride
An alternative route described in Chinese Patent CN103073418A utilizes 2,3-dichlorobenzoyl chloride as the starting material. Fluorination is achieved with cesium fluoride (2.5 eq) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours, employing tetrabutylammonium bromide as a phase-transfer catalyst. This method achieves >99.5% purity for the intermediate 2-fluoro-3-chlorobenzoyl fluoride, which is hydrolyzed under alkaline conditions (pH ≥ 9.4) and acidified to isolate the final product.
Coupling Reactions and Benzoylation
Acylation of Tetrahydroisoquinoline Intermediates
A PMC study describes the acylation of tetrahydroisoquinolines with substituted benzoyl chlorides under Bischler-Napieralski conditions. While focused on NMDA receptor modulators, this method validates the use of benzoyl chlorides in introducing aromatic ketone groups. For 3-(3-chlorobenzoyl)-4-fluorobenzoic acid, coupling 3-chlorobenzoyl chloride with 4-fluorobenzoic acid derivatives could be feasible, though specific data are not provided in the cited sources.
Hydrolysis of Acyl Chlorides
The final step in many pathways involves hydrolyzing acyl chlorides to carboxylic acids. For example, 3-chloro-4-fluorobenzoyl chloride is hydrolyzed with aqueous NaOH (10% w/w) at 60°C, followed by acidification with HCl to pH ≤ 2.8, yielding 92.8% 3-chloro-4-fluorobenzoic acid. Similar conditions could be applied to the target compound after benzoylation.
Comparative Analysis of Methodologies
Yield and Purity Considerations
The halogen exchange route offers superior yields and purity, albeit with higher costs for cesium fluoride. The Friedel-Crafts method avoids hazardous solvents like carbon disulfide but requires precise temperature control.
Industrial Scalability Challenges
Q & A
Q. What are the most reliable synthetic routes for 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated benzoic acid precursor, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. For example:
- Step 1 : Prepare 3-chlorobenzoyl chloride and react it with 4-fluorobenzoic acid derivatives.
- Step 2 : Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to improve yield .
Alternative routes include nucleophilic aromatic substitution (e.g., replacing chlorine or fluorine atoms under acidic/basic conditions) .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–85 | >98% |
| Nucleophilic Substitution | K₂CO₃/DMF | 65–72 | >95% |
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine-19 NMR resolves electronic environments of fluorine atoms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to determine crystal structure and confirm stereochemistry .
Advanced Research Questions
Q. How can contradictions in substituent positioning (e.g., para vs. meta isomers) arising from different synthesis batches be resolved?
- Methodological Answer :
- 2D NMR Techniques : NOESY or COSY spectra identify spatial correlations between substituents.
- X-ray Diffraction : Single-crystal analysis provides unambiguous positional data .
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares experimental vs. calculated spectra .
Q. What experimental strategies are effective for studying the biological activity of this compound in enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases).
- Molecular Docking : Software like AutoDock Vina predicts binding modes to active sites.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing chlorine with cyano groups) to assess pharmacophore requirements .
Q. How can regioselectivity in nucleophilic aromatic substitution reactions be controlled during derivative synthesis?
- Methodological Answer :
- Directing Groups : The electron-withdrawing effect of the fluorine atom directs nucleophiles to specific positions (e.g., para to fluorine).
- Reaction Conditions : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–150°C) to enhance selectivity .
- Protection/Deprotection : Temporarily block reactive sites using tert-butyl groups to direct substitution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Purity Verification : Reanalyze samples via HPLC or Differential Scanning Calorimetry (DSC) to rule out impurities.
- Solvent Effects : Test solubility in varying solvents (e.g., DMSO vs. ethanol) and document crystallization conditions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
